molecular formula C9H6N2O B1629482 1H-Furo[2,3-G]indazole CAS No. 57174-47-7

1H-Furo[2,3-G]indazole

Cat. No. B1629482
CAS RN: 57174-47-7
M. Wt: 158.16 g/mol
InChI Key: LHTSYIHIIZNLCQ-UHFFFAOYSA-N
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Description

1H-Furo[2,3-G]indazole , also known as isoindazole , is a heterocyclic aromatic organic compound. It consists of the fusion of a benzene ring and a pyrazole ring. The molecular formula is C7H6N2 , and it has a molar mass of 118.14 g/mol . The compound exhibits both acidic and basic properties, with pKa values of approximately 1.04 (for the equilibrium between indazolium cation and indazole) and 13.86 (for the equilibrium between indazole and indazolate anion) .

Indazole derivatives display a wide range of biological activities, making them relevant in medicinal chemistry. Some natural alkaloids, such as nigellicine, nigeglanine, and nigellidine, contain the indazole structural motif. These compounds have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

  • Transition Metal Catalyzed Reactions : A Cu(OAc)₂-catalyzed synthesis of 1H-indazoles involves N–N bond formation using oxygen as the terminal oxidant. This method provides a wide variety of 1H-indazoles in good to excellent yields .
  • Reductive Cyclization Reactions : These strategies aim to form indazoles via consecutive C–N and N–N bond formation without the need for a catalyst or solvent .
  • Metal-Free Reactions : Although classic noncatalytic pathways exist (such as condensation of o-fluorobenzaldehydes with hydrazine), they often yield lower product amounts and undesirable byproducts .

Molecular Structure Analysis

The molecular structure of 1H-Furo[2,3-G]indazole includes a fused benzene-pyrazole system. It contains 14 non-H bonds, 14 multiple bonds, 14 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 pyrazole, and 1 furane .


Chemical Reactions Analysis

  • Copper-Catalyzed N–N Bond Formation : In the synthesis of 1H-indazoles, 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species. Subsequent Cu(OAc)₂-catalyzed reaction in DMSO under O₂ atmosphere leads to the formation of N–N bonds, yielding various 1H-indazoles .

Physical and Chemical Properties

  • Boiling Point : 270 °C (518 °F; 543 K)

Scientific Research Applications

Synthesis and Structural Analysis

  • A new and efficient route for synthesizing 7-ethyl-1H-furo[2,3-g]indazole has been developed, showcasing the compound's potential in chemical synthesis (Shimada et al., 2004).
  • The crystal structure of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole reveals important insights into the molecular arrangement and intermolecular interactions of such compounds (Sopková-de Oliveira Santos et al., 2000).

Biological and Pharmacological Properties

  • 1H-furo[2,3-g]indazole derivatives exhibit significant agonistic activity on the human 5-HT2C receptor subtype, indicating potential applications in pharmacology and neuroscience (Shimada et al., 2008).
  • Indazole, a related compound, demonstrates a range of biological properties including antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions, highlighting the diverse potential of indazole derivatives in medicinal chemistry (Panda et al., 2022).

Chemical Synthesis and Methodology

  • Methods for synthesizing indazole motifs, closely related to 1H-furo[2,3-g]indazole, have been explored for their potential in creating new pharmaceutical compounds with anti-bacterial, anti-depressant, and anti-inflammatory properties (Gaikwad et al., 2015).
  • The development of Co(III)-catalyzed syntheses of N-aryl-2H-indazoles and furans by C–H bond functionalization highlights innovative methods in the efficient assembly of heterocycles, relevant to pharmaceutical and materials research (Hummel & Ellman, 2014).

Drug Design and Antitumor Activity

  • The design and synthesis of indazole derivatives with a focus on their antitumor activity emphasize the relevance of these compounds in developing new anticancer agents (Molinari et al., 2015).
  • Research on 1H-indazole derivatives for antimicrobial and anti-inflammatory dual actions further demonstrates the medicinal significance of these compounds in treating infections and inflammatory conditions (Pérez‐Villanueva et al., 2017).

properties

IUPAC Name

1H-furo[2,3-g]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-2-8-7(3-4-12-8)9-6(1)5-10-11-9/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSYIHIIZNLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611305
Record name 1H-Furo[2,3-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Furo[2,3-G]indazole

CAS RN

57174-47-7
Record name 1H-Furo[2,3-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Shimada, K Maeno, K Kazuta, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel indazole derivatives were synthesized, and their structure–activity relationships examined in order to identify potent and selective 5-HT 2C receptor agonists. Among …
Number of citations: 47 www.sciencedirect.com
I Shimada, K Maeno, T Kimizuka - Heterocycles: an international journal …, 2004 - cir.nii.ac.jp
… Efficient Preparative Route to 7 Ethyl 1H furo 2 3 g indazole …
Number of citations: 3 cir.nii.ac.jp

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